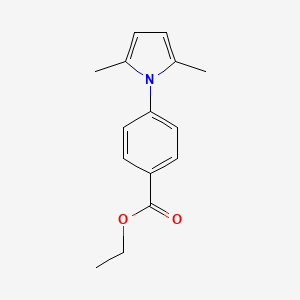

ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Descripción

Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (CAS 5159-70-6) is an organic compound with the molecular formula C₁₅H₁₇NO₂. It consists of a benzoate ester functional group (ethyl ester) linked to a 2,5-dimethylpyrrole moiety at the para position of the aromatic ring. This structural arrangement confers unique chemical and physical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthesis:

The compound is typically synthesized via nucleophilic substitution reactions. For example, ethyl 4-bromobenzoate reacts with 2,5-dimethylpyrrole in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures .

Propiedades

IUPAC Name |

ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-4-18-15(17)13-7-9-14(10-8-13)16-11(2)5-6-12(16)3/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQJDBIRRVQTJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351510 | |

| Record name | Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5159-70-6 | |

| Record name | Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIMETHYL-1-(4-ETHOXYCARBONYLPHENYL)PYRROLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Análisis Bioquímico

Biochemical Properties

Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been shown to interact with enzymes such as dihydrofolate reductase and enoyl-acyl carrier protein reductase. These interactions are primarily characterized by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and inhibit the enzyme’s activity. Additionally, this compound has demonstrated antibacterial and antitubercular properties, suggesting its potential as a therapeutic agent.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to enhance cell-specific productivity in recombinant Chinese hamster ovary cells, which are commonly used in monoclonal antibody production. The compound increases glucose uptake and intracellular adenosine triphosphate levels, thereby boosting cellular energy metabolism. Furthermore, it has been found to suppress cell growth and alter the glycosylation pattern of monoclonal antibodies, which is crucial for their therapeutic efficacy.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound forms hydrogen bonds with key residues in the active sites of enzymes such as dihydrofolate reductase and enoyl-acyl carrier protein reductase. These interactions inhibit the enzyme’s catalytic activity, leading to a decrease in the production of essential metabolites. Additionally, this compound has been shown to modulate gene expression by affecting transcription factors and signaling pathways involved in cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under normal storage conditions, with a melting point of 87-88°C. Its long-term effects on cellular function have been studied in both in vitro and in vivo models. Over extended periods, this compound has been found to maintain its inhibitory effects on enzyme activity and cellular metabolism, although some degradation may occur under certain conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic benefits. At higher doses, this compound may cause adverse effects, including cytotoxicity and disruption of normal cellular functions. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to inhibit dihydrofolate reductase and enoyl-acyl carrier protein reductase, leading to a decrease in the synthesis of nucleotides and fatty acids. This inhibition affects metabolic flux and alters the levels of key metabolites, ultimately impacting cellular growth and proliferation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects. The distribution of this compound within cells is influenced by its hydrophobic nature, allowing it to accumulate in lipid-rich compartments and membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes and other biomolecules involved in cellular metabolism. These interactions are essential for the compound’s inhibitory effects on enzyme activity and its modulation of cellular processes.

Actividad Biológica

Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 271.32 g/mol. The compound features a pyrrole ring fused to a benzoate moiety , with two methyl groups at the 2 and 5 positions on the pyrrole ring, enhancing its chemical reactivity and biological potential.

Antimycobacterial Activity

Research indicates that derivatives of pyrroles, including this compound, exhibit significant antimycobacterial properties . A study demonstrated that compounds with similar structures showed effectiveness against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant strains. The 2,5-dimethylpyrrole scaffold was identified as crucial for this activity, with some derivatives achieving minimum inhibitory concentrations (MIC90) below 1 µg/mL against M. tuberculosis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies showed that it reduced cell viability in several cancer cell lines, including A549 lung carcinoma cells. The mechanism appears to involve the induction of apoptosis and modulation of cellular metabolism, as evidenced by increased intracellular adenosine triphosphate (ATP) levels and altered glucose uptake rates in treated cells .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways relevant to cancer and bacterial growth.

- Molecular Interactions : The compound may interact with proteins through π-π stacking interactions and covalent bonding, influencing various biological pathways .

- Cell Culture Studies : Research has indicated that this compound can enhance monoclonal antibody production while suppressing undesirable glycosylation patterns in therapeutic antibodies .

Case Study 1: Antimycobacterial Potency

A study conducted on a series of pyrrole derivatives highlighted the importance of the 2,5-dimethylpyrrole structure for antimycobacterial activity. The most potent derivatives were tested against clinical isolates of M. tuberculosis, showing promising results in both bacteriostatic and bactericidal assays .

Case Study 2: Anticancer Efficacy

In another investigation focusing on A549 cells, this compound was found to significantly reduce cell viability while maintaining cell viability at lower concentrations. This suggests a selective toxicity towards cancer cells compared to normal cells .

Synthesis Pathways

The synthesis of this compound typically involves:

Aplicaciones Científicas De Investigación

Antibacterial and Antitubercular Activity

Recent studies have indicated that derivatives of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate exhibit notable antibacterial properties. Research involving the synthesis of various derivatives has shown that these compounds can inhibit the growth of bacteria and even demonstrate activity against Mycobacterium tuberculosis. For instance, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were tested for their antibacterial efficacy, revealing strong inhibitory effects against dihydrofolate reductase and enoyl-acyl carrier protein reductase enzymes, which are crucial for bacterial survival .

Anticancer Potential

The compound's structural features allow it to interact with multiple biological pathways. It has been investigated for its potential as an anticancer agent. The presence of the pyrrole ring enhances its ability to bind with target proteins involved in cancer cell proliferation. Preliminary studies suggest promising results in inhibiting tumor growth in vitro, warranting further exploration into its mechanism of action and efficacy in vivo .

Material Science Applications

This compound also finds applications in materials science. Its chemical properties make it suitable for use as an intermediate in the synthesis of advanced materials with specific functionalities. For example, it can be used to create polymeric materials with enhanced thermal stability and mechanical properties due to the incorporation of the pyrrole moiety, which is known for its conductive properties .

A comprehensive study evaluated various derivatives of this compound for their biological activities. The synthesized compounds were subjected to antibacterial assays against common pathogens. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for drug development .

Comparación Con Compuestos Similares

Structural Analogs and Their Key Features

The table below compares ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate with its closest structural analogs:

Functional Group Impact on Reactivity and Bioactivity

Ester vs. Carboxylic Acid :

Substituents on Pyrrole :

- Positional Isomerism: Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate (CAS 168618-98-2) differs in the position of the pyrrole attachment (meta vs.

Physicochemical Properties

| Property | This compound | Methyl Analog | Carboxylic Acid Analog |

|---|---|---|---|

| Molecular Weight | 251.30 g/mol | 237.28 g/mol | 223.25 g/mol |

| LogP (Predicted) | 3.2 | 2.8 | 1.5 |

| Melting Point | Not reported | 98–100°C | >200°C (decomposes) |

Q & A

Q. What are the standard synthetic routes for ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, and how are they optimized for yield?

The compound is typically synthesized via a condensation reaction between acetonyl acetone and ethyl 4-aminobenzoate in glacial acetic acid under reflux conditions. The reaction is monitored for completion (1–2 hours), followed by solvent removal under reduced pressure, filtration, and recrystallization from ethanol. Yield optimization involves adjusting molar ratios (e.g., 1.2:1 acetonyl acetone to ethyl 4-aminobenzoate) and reaction time. A reported yield of 65% can be improved by controlled cooling or using catalytic acid additives .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

Essential techniques include:

- FT-IR : A carbonyl (C=O) stretch at ~1700 cm⁻¹ (ester group) and N-H absorption (if present in derivatives) near 3190 cm⁻¹ .

- ¹H NMR : Distinct signals for pyrrole protons (δ 5.8–6.0 ppm), methyl groups (δ 2.0–2.5 ppm), and the ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂) .

- Mass spectrometry : Molecular ion peak at m/z corresponding to the molecular formula C₁₆H₁₇NO₂ (e.g., 271.3 g/mol) .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a precursor for hydrazide and acylhydrazone derivatives with demonstrated antimicrobial and cytotoxic activities. For example, derivatives like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(substituted)benzohydrazides show inhibitory effects against Staphylococcus aureus and Escherichia coli at MIC values of 8–32 µg/mL .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. For instance, unexpected splitting in pyrrole proton signals could indicate steric hindrance or π-stacking. Cross-validation using 2D NMR (e.g., HSQC, HMBC) and computational modeling (DFT-based chemical shift predictions) is recommended .

Q. What strategies are effective for improving the bioactivity of derivatives through structure-activity relationship (SAR) studies?

Key modifications include:

- Substitution on the benzohydrazide moiety : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antimicrobial activity.

- Pyrrole ring functionalization : Methyl groups at positions 2 and 5 stabilize the aromatic system, improving binding to bacterial DNA gyrase.

- Hybridization : Conjugation with pyrazole or thiazolidinone moieties increases cytotoxicity in cancer cell lines (IC₅₀ values: 10–50 µM) .

Q. What experimental design considerations are critical for assessing the compound’s stability under physiological conditions?

- pH-dependent stability : Perform HPLC analysis in buffers simulating gastric (pH 1.2) and intestinal (pH 6.8) environments.

- Thermal stability : Use TGA/DSC to identify decomposition temperatures (>200°C indicates suitability for high-temperature reactions) .

- Light sensitivity : Conduct accelerated degradation studies under UV/visible light to assess photostability .

Q. How can computational methods enhance the understanding of this compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal binding affinities to enzymes like COX-2 or EGFR. For example, docking scores ≤ -8.0 kcal/mol suggest strong inhibition potential. Pair these with free-energy perturbation (FEP) calculations to predict binding mode variations .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing derivatives, and how can they be mitigated?

Q. How should researchers validate the purity of this compound for pharmacological assays?

Combine chromatographic (HPLC with C18 column, ≥95% purity) and spectroscopic (¹³C NMR DEPT-135 for carbon multiplicity) methods. Residual solvents (e.g., acetic acid) must comply with ICH Q3C guidelines, verified via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.